butein
Overview
Description
2’,3,4,4’-Tetrahydroxy Chalcone, also known as butein, is a naturally occurring chalcone derivative. Chalcones are secondary metabolites belonging to the flavonoid family, which are ubiquitous in edible and medicinal plants. This compound is known for its diverse pharmacological activities, including antioxidant, anticancer, antimicrobial, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,3,4,4’-Tetrahydroxy Chalcone can be synthesized via the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with appropriately substituted benzaldehydes in basic conditions. For instance, chalcone 3a can be prepared by dissolving it in methanol followed by the dropwise addition of hydrochloric acid (10% aqueous solution) and refluxing the mixture .
Industrial Production Methods: Industrial production of 2’,3,4,4’-Tetrahydroxy Chalcone typically involves large-scale Claisen-Schmidt condensation reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2’,3,4,4’-Tetrahydroxy Chalcone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include flavonoids, flavanones, and other chalcone derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
2’,3,4,4’-Tetrahydroxy Chalcone has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various flavonoids and other bioactive compounds.
Biology: It is used in studies related to cell signaling pathways, apoptosis, and enzyme inhibition.
Medicine: This compound has shown potential in the treatment of cancer, inflammation, and microbial infections.
Industry: It is used in the development of natural antioxidants and preservatives for food and cosmetic products
Mechanism of Action
The mechanism of action of 2’,3,4,4’-Tetrahydroxy Chalcone involves its interaction with various molecular targets and pathways. It inhibits the activity of enzymes such as tyrosine kinases and phosphodiesterases, leading to the modulation of cell signaling pathways. This compound also induces apoptosis in cancer cells by targeting the AKT and ERK/p38 MAPK pathways .
Comparison with Similar Compounds
- 2’,4’,3,4-Tetrahydroxy Chalcone
- 2’,4,4’,6’-Tetrahydroxy-3,5-di(3-methylbut-2-enyl)dihydrochalcone
- 2’,4,4’,6’-Tetrahydroxy-5-(E-3,7-dimethylocta-2,6-dienyl)-3-(3-methylbut-2-enyl)dihydrochalcone
Uniqueness: 2’,3,4,4’-Tetrahydroxy Chalcone is unique due to its specific hydroxylation pattern, which contributes to its potent biological activities. Compared to other similar compounds, it exhibits stronger antioxidant and enzyme inhibitory properties .
Properties
Molecular Formula |
C15H12O5 |
---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O5/c16-10-3-4-11(14(19)8-10)12(17)5-1-9-2-6-13(18)15(20)7-9/h1-8,16,18-20H |
InChI Key |
AYMYWHCQALZEGT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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